![molecular formula C14H17NO5 B14685834 Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- CAS No. 35288-12-1](/img/structure/B14685834.png)
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- is a complex organic compound with a unique structure that includes a benzene ring, a butanoic acid chain, a tert-butyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by the introduction of the tert-butyl group and the formation of the butanoic acid chain. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzene ring and tert-butyl group influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-: Lacks the nitro group, resulting in different chemical properties.
Benzenebutanoic acid, 3-nitro-: Lacks the tert-butyl group, affecting its reactivity and applications.
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-amino-: The nitro group is replaced with an amino group, altering its biological activity.
Uniqueness
Benzenebutanoic acid, 4-(1,1-dimethylethyl)-3-nitro-gamma-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications not found in its analogs. The presence of both the nitro and tert-butyl groups makes it a versatile compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
35288-12-1 |
---|---|
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
4-(4-tert-butyl-3-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)10-5-4-9(8-11(10)15(19)20)12(16)6-7-13(17)18/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
VFFPRQUKECOMLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)CCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.